molecular formula C58H114N4O25S B606125 Biotin-PEG23-amine CAS No. 604786-74-5

Biotin-PEG23-amine

Cat. No.: B606125
CAS No.: 604786-74-5
M. Wt: 1299.61
InChI Key: LQIGDDHILHLQSX-SNKXOJDGSA-N
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Description

Biotin-PEG23-amine is a long-chain biotinylation molecule that is reactive to carboxyl groups or 5’ phosphate groups to form stable amide bonds. It is water-soluble, and the polyethylene glycol spacer increases solubility in aqueous media of the molecules conjugated to the biotin compound. This compound is often used in research for its ability to minimize steric hindrance involved with the binding to avidin molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG23-amine is synthesized through a series of chemical reactions involving biotin and polyethylene glycol. The primary amine group of the compound allows it to react with carboxyl groups to form stable amide bonds. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG23-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biotin-PEG23-amine has a wide range of applications in scientific research, including:

Mechanism of Action

Biotin-PEG23-amine exerts its effects through the formation of stable amide bonds with carboxyl groups on target molecules. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, allowing for efficient binding to avidin or streptavidin. This strong binding affinity is leveraged in various applications, including protein purification and detection .

Comparison with Similar Compounds

Biotin-PEG23-amine is unique due to its long polyethylene glycol spacer, which provides enhanced solubility and reduced steric hindrance compared to shorter biotinylation molecules. Similar compounds include:

  • Biotin-PEG2-amine
  • Biotin-PEG3-amine
  • Biotin-PEG4-amine
  • Biotin-PEG6-amine
  • Biotin-PEG8-amine

These compounds differ primarily in the length of the polyethylene glycol spacer, which affects their solubility and steric properties .

Properties

CAS No.

604786-74-5

Molecular Formula

C58H114N4O25S

Molecular Weight

1299.61

IUPAC Name

N-(71-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaoxahenheptacontyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C58H114N4O25S/c59-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-60-56(63)4-2-1-3-55-57-54(53-88-55)61-58(64)62-57/h54-55,57H,1-53,59H2,(H,60,63)(H2,61,62,64)/t54-,55-,57-/m0/s1

InChI Key

LQIGDDHILHLQSX-SNKXOJDGSA-N

SMILES

O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)=O)[C@@]2([H])N1

Appearance

Solid powder

Purity

>94% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Biotin-PEG23-amine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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